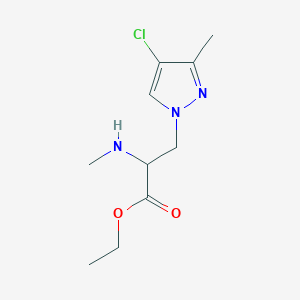
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound with a complex structure It contains a pyrazole ring substituted with a chlorine atom and a methyl group, an ethyl ester group, and a methylamino group
Vorbereitungsmethoden
The synthesis of Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methyl-1H-pyrazole and ethyl 2-bromo-2-(methylamino)acetate. The reaction conditions usually require a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the pyrazole ring attacks the bromoacetate, forming the desired product after purification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate: Lacks the methyl group on the pyrazole ring, which may affect its binding affinity and specificity.
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate: Lacks the methylamino group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H16ClN3O2 |
|---|---|
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
ethyl 3-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-16-10(15)9(12-3)6-14-5-8(11)7(2)13-14/h5,9,12H,4,6H2,1-3H3 |
InChI-Schlüssel |
MREBRONHTYIFTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CN1C=C(C(=N1)C)Cl)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)formamido]acetic acid](/img/structure/B13637306.png)
![Pyrazolo[1,5-a]pyrazine-4-thiol](/img/structure/B13637313.png)



![1-[2-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B13637329.png)


